
1,1-difluoro-2,3-dihydro-1H-indene-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-difluoro-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound with the molecular formula C10H8F2O It is a derivative of indene, featuring two fluorine atoms at the 1-position and a formyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-difluoro-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the fluorination of indene derivatives followed by formylation. One common method includes the following steps:
Fluorination: Indene is treated with a fluorinating agent such as Selectfluor to introduce fluorine atoms at the 1-position.
Formylation: The resulting difluoroindene is then subjected to formylation using reagents like Vilsmeier-Haack reagent (DMF and POCl3) to introduce the formyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality.
化学反应分析
Types of Reactions
1,1-difluoro-2,3-dihydro-1H-indene-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1,1-Difluoro-2,3-dihydroindene-4-carboxylic acid.
Reduction: 1,1-Difluoro-2,3-dihydroindene-4-methanol.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
科学研究应用
1,1-difluoro-2,3-dihydro-1H-indene-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用机制
The mechanism of action of 1,1-difluoro-2,3-dihydro-1H-indene-4-carbaldehyde and its derivatives often involves interactions with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the electronic properties of the molecule. This can lead to the inhibition or modulation of target proteins, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
1,1-Difluoroindene: Lacks the formyl group, making it less reactive in certain chemical transformations.
2,3-Dihydroindene-4-carbaldehyde: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
1,1-Difluoro-2,3-dihydroindene-4-carboxylic acid: An oxidized form of the compound with different chemical behavior.
Uniqueness
1,1-difluoro-2,3-dihydro-1H-indene-4-carbaldehyde is unique due to the combination of fluorine atoms and a formyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications.
属性
IUPAC Name |
1,1-difluoro-2,3-dihydroindene-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c11-10(12)5-4-8-7(6-13)2-1-3-9(8)10/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOFWNBDUMPIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC(=C21)C=O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780554-47-3 |
Source


|
| Record name | 1,1-difluoro-2,3-dihydro-1H-indene-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
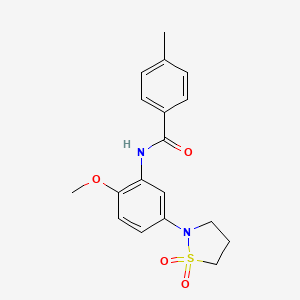
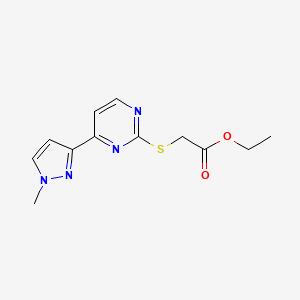
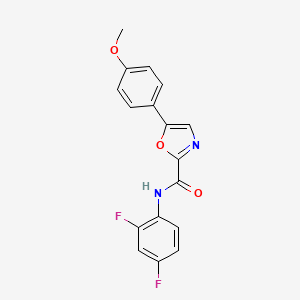
![3-amino-N-[3-(diethylamino)propyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2890975.png)
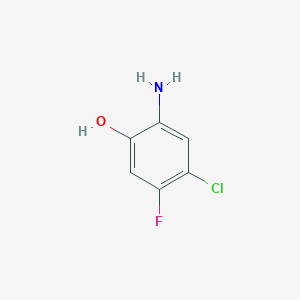
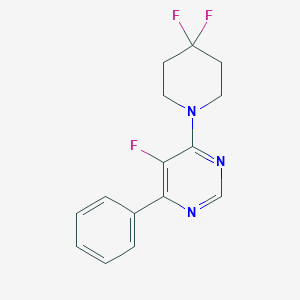
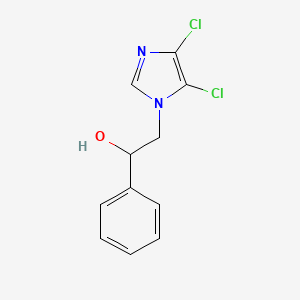
![(1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/new.no-structure.jpg)
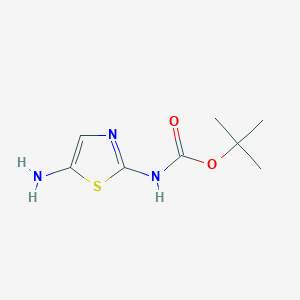
![3-bromo-4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B2890984.png)
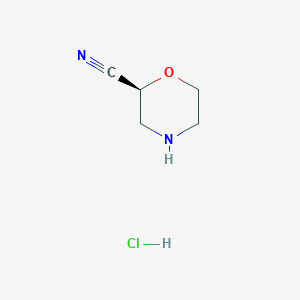
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2890986.png)
![(E)-N-[(4-chlorophenyl)methyl]-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2890987.png)
![N,N-diethyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2890988.png)
